molecular formula C18H25N3O3S B5993688 2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine

2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine

Cat. No.: B5993688
M. Wt: 363.5 g/mol
InChI Key: BPKQQQYMVLSNPP-UHFFFAOYSA-N
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Description

2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxazolidine ring, and an ethylsulfonyl group

Properties

IUPAC Name

2-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c1-2-25(22,23)18-19-14-17(15-20-11-7-13-24-20)21(18)12-6-10-16-8-4-3-5-9-16/h3-5,8-9,14H,2,6-7,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKQQQYMVLSNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the ethylsulfonyl group and the phenylpropyl side chain. The final step involves the formation of the oxazolidine ring through cyclization reactions.

    Imidazole Ring Formation: The imidazole ring can be synthesized using a condensation reaction between a 1,2-dicarbonyl compound and an amine.

    Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Phenylpropyl Side Chain Addition: The phenylpropyl side chain can be added through alkylation reactions.

    Oxazolidine Ring Formation: The final step involves cyclization to form the oxazolidine ring, which can be achieved using reagents such as formaldehyde and an amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the oxazolidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring and the phenylpropyl side chain.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, ring-opened oxazolidines.

    Substitution: Various substituted imidazole and phenylpropyl derivatives.

Scientific Research Applications

2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the oxazolidine ring can contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)-methyl]-4H-carbazol-4-one
  • 3-methyl imidazole

Uniqueness

2-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-1,2-oxazolidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group and the oxazolidine ring differentiates it from other imidazole derivatives, potentially enhancing its reactivity and application scope.

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